![molecular formula C21H22FN5O B2824304 (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone CAS No. 1105215-45-9](/img/structure/B2824304.png)
(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone
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Description
(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H22FN5O and its molecular weight is 379.439. The purity is usually 95%.
BenchChem offers high-quality (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Logic Gates
Compounds similar to the one have been studied for their potential as fluorescent logic gates. These molecules exhibit properties that allow them to act as sensors or switches in biological systems, changing their behavior in response to environmental factors like pH, metal ions, and solvent polarity. For instance, solvent-polarity reconfigurable fluorescent logic gates based on a similar structure have demonstrated the ability to probe microenvironments within cellular membranes and protein interfaces, highlighting their utility in biochemistry and molecular biology (Gauci & Magri, 2022).
Biological Activity
Research has been conducted on triazole analogues of piperazine, which share a core structure with the compound of interest, revealing significant antibacterial activity against various human pathogens. These studies indicate the potential of such compounds for further development as antibacterial agents, demonstrating their relevance in the field of medicinal chemistry and pharmaceutical research (Nagaraj, Srinivas, & Rao, 2018).
Synthesis Methodologies
Efficient synthesis methods for similar compounds have been developed, including catalyst- and solvent-free approaches. These methodologies emphasize the importance of green chemistry principles in the synthesis of complex organic molecules, offering insights into more sustainable chemical synthesis processes (Moreno-Fuquen et al., 2019).
Tubulin Polymerization Inhibition
Studies on substituted derivatives have identified compounds with cytotoxic activity against cancer cell lines, suggesting their application in cancer therapy. These compounds have been shown to induce apoptosis through tubulin polymerization inhibition, presenting a promising avenue for anticancer drug development (Manasa et al., 2020).
properties
IUPAC Name |
[1-(3,4-dimethylphenyl)triazol-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O/c1-15-3-6-19(13-16(15)2)27-14-20(23-24-27)21(28)26-11-9-25(10-12-26)18-7-4-17(22)5-8-18/h3-8,13-14H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTXWQBLAWYSLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone |
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